N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1327303-28-5
VCID: VC4733570
InChI: InChI=1S/C24H26N2O3/c1-28-22-7-3-2-6-21(22)24(12-16-29-17-13-24)18-25-23(27)19-8-10-20(11-9-19)26-14-4-5-15-26/h2-11,14-15H,12-13,16-18H2,1H3,(H,25,27)
SMILES: COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Molecular Formula: C24H26N2O3
Molecular Weight: 390.483

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide

CAS No.: 1327303-28-5

Cat. No.: VC4733570

Molecular Formula: C24H26N2O3

Molecular Weight: 390.483

* For research use only. Not for human or veterinary use.

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide - 1327303-28-5

Specification

CAS No. 1327303-28-5
Molecular Formula C24H26N2O3
Molecular Weight 390.483
IUPAC Name N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C24H26N2O3/c1-28-22-7-3-2-6-21(22)24(12-16-29-17-13-24)18-25-23(27)19-8-10-20(11-9-19)26-14-4-5-15-26/h2-11,14-15H,12-13,16-18H2,1H3,(H,25,27)
Standard InChI Key PKXDYODXJGLYFZ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4

Introduction

Molecular Formula

The molecular formula of the compound can be deduced from its name, but no exact molecular weight or formula was provided in the results.

Structural Features

  • The oxane ring provides steric bulk and potential flexibility to the molecule.

  • The methoxyphenyl group contributes electron-donating properties, which may influence reactivity or binding interactions.

  • The pyrrole ring is a heterocyclic aromatic moiety known for its biological activity and ability to participate in hydrogen bonding.

Synthesis

While specific synthesis details for this compound were not found in the provided results, similar compounds are typically synthesized through multi-step organic reactions involving:

  • Functionalization of the benzamide core.

  • Coupling reactions to introduce the oxane and pyrrole groups.

  • Purification using techniques like recrystallization or chromatography.

Pharmaceutical Interest

Substituted benzamides and heterocyclic compounds like pyrroles are often investigated for their biological activities, including:

  • Anti-inflammatory properties.

  • Anticancer potential.

  • Antimicrobial effects.

The presence of both pyrrole and methoxyphenyl groups suggests that this compound could exhibit significant pharmacological activity due to their known roles in drug design.

Chemical Research

This compound may serve as an intermediate or precursor in the synthesis of more complex molecules with tailored properties for industrial or pharmaceutical applications.

Spectroscopic Characterization

To confirm its structure, the following techniques would be essential:

  • NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect functional groups like amides, ethers, and aromatic rings.

Data Table: Key Features

FeatureDescription
Chemical NameN-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
Functional GroupsBenzamide, methoxyphenyl, oxane, pyrrole
Potential ApplicationsPharmaceutical research, chemical synthesis
Analytical TechniquesNMR, MS, IR
Biological RelevanceLikely bioactive due to heterocyclic and aromatic substituents

Research Gaps

The lack of explicit experimental data or computational studies on this specific compound highlights areas for further investigation:

  • Biological activity assays (e.g., antimicrobial or anticancer tests).

  • Computational docking studies to predict binding with biological targets.

  • Synthesis optimization for scalability and yield improvement.

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